N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c23-17(20-9-13-2-1-6-26-13)18(24)21-10-16-22(5-7-27-16)19(25)12-3-4-14-15(8-12)29-11-28-14/h1-4,6,8,16H,5,7,9-11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRKBMEBBNWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the oxazolidinone ring: This involves the reaction of an amino alcohol with phosgene or a phosgene substitute.
Coupling of the benzo[d][1,3]dioxole and oxazolidinone: This step often employs palladium-catalyzed cross-coupling reactions.
Introduction of the furan ring: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated by Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Amino alcohols from the oxazolidinone ring.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The oxazolidinone ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Substituent Impact on Physicochemical Properties
- Furan vs.
- Fluorophenyl vs. Benzodioxole : The fluorophenyl group in increases electronegativity and metabolic resistance, while the benzodioxole-carbonyl-oxazolidine core in the target compound may confer improved enzymatic stability .
Pharmacological and Functional Insights
- Benzodioxole Derivatives : Compounds like the target and its analogs are frequently explored for CNS activity due to their ability to cross the blood-brain barrier (e.g., piperazine-containing analogs in ).
- Furan-Containing Analogs : highlights furan derivatives in antioxidant and antiproliferative contexts, suggesting the target compound may share similar redox-modulating properties .
Research Findings and Data
Computational and Crystallographic Tools
Structural validation of such compounds often relies on:
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the benzodioxole and oxazolidine moieties. Key steps include:
- Coupling Reactions : Use of oxalyl chloride or EDC/HOBt for amide bond formation between the benzodioxole-carbonyl and oxazolidine-methyl groups .
- Solvent/Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and catalysts like DMAP improve yields during heterocyclic ring formation .
- Purification : High-Performance Liquid Chromatography (HPLC) or flash column chromatography ensures >95% purity. Nuclear Magnetic Resonance (NMR) and mass spectrometry validate structural integrity .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to benzodioxole (δ 6.8–7.2 ppm), oxazolidine (δ 3.5–4.5 ppm), and furan (δ 6.2–6.5 ppm) protons .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of furan-methyl group) .
Advanced: What strategies are effective in elucidating the compound's mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., CYP450 isoforms) using fluorogenic substrates .
- Molecular Docking : Computational models (AutoDock Vina) predict binding to hydrophobic pockets in proteins like COX-2 or PPARγ .
- Cellular Pathways : RNA-seq or phosphoproteomics in treated cell lines (e.g., HEK293) to map signaling disruptions .
Advanced: How can researchers address discrepancies in reported biological activities of this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., pH, serum concentration) across labs .
- Structural Analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate critical functional groups .
- Meta-Analysis : Use platforms like PubChem to aggregate data and identify outliers .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administer 10–50 mg/kg (oral/i.p.) in Sprague-Dawley rats; monitor plasma levels via LC-MS/MS .
- Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using hepatocyte microsomes .
- Tissue Distribution : Radiolabeled compound (¹⁴C) quantifies accumulation in target organs .
Basic: What are the key functional groups influencing this compound's reactivity?
Methodological Answer:
- Benzodioxole : Electron-rich aromatic system prone to electrophilic substitution .
- Oxazolidine : Strain-driven ring-opening under acidic conditions .
- Furan Methyl : Susceptible to oxidation (e.g., MnO₂) forming aldehyde intermediates .
Advanced: How can computational chemistry aid in predicting interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns trajectories .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., LogP ~2.5) and toxicity (AMES test) .
- Quantum Mechanics : DFT (B3LYP/6-31G*) calculates frontier orbitals to predict redox behavior .
Basic: What analytical techniques are critical for assessing the compound's stability under various conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and pH 1–13; monitor via HPLC .
- Kinetic Stability : Arrhenius plots (k vs. 1/T) predict shelf-life in buffer solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
